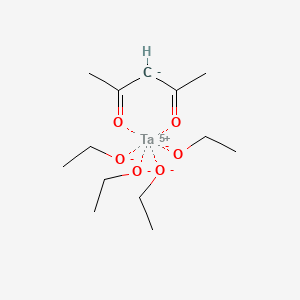
Tantalum(V) tetraethoxide 2,4-pentanedionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum(V) tetraethoxide 2,4-pentanedionate is a chemical compound with the molecular formula C13H27O6Ta and a molecular weight of 460.30 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of tantalum-based materials and its use in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate typically involves the reaction of tantalum(V) chloride with ethanol and 2,4-pentanedione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
TaCl5+4C2H5OH+C5H8O2→Ta(OCH2CH3)4(C5H7O2)+5HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tantalum(V) tetraethoxide 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum(V) oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The ethoxide and pentanedionate ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
Tantalum(V) tetraethoxide 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of tantalum-based materials, such as tantalum oxides and nitrides, which are important in catalysis and materials science.
Biology: The compound is used in the preparation of bio-compatible tantalum coatings for medical implants.
Medicine: Tantalum-based compounds are investigated for their potential use in drug delivery systems and diagnostic imaging.
Industry: It is used in the production of high-performance materials for electronics, aerospace, and other advanced technologies.
Mecanismo De Acción
The mechanism of action of Tantalum(V) tetraethoxide 2,4-pentanedionate involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tantalum(V) ethoxide: Similar in structure but lacks the pentanedionate ligand.
Tantalum(V) chloride: A precursor used in the synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate.
Tantalum(V) isopropoxide: Another tantalum alkoxide with different alkoxide ligands.
Uniqueness
This compound is unique due to the presence of both ethoxide and pentanedionate ligands, which provide distinct reactivity and stability compared to other tantalum compounds. This combination of ligands allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C13H27O6Ta |
|---|---|
Peso molecular |
460.30 g/mol |
Nombre IUPAC |
ethanolate;pentane-2,4-dione;tantalum(5+) |
InChI |
InChI=1S/C5H7O2.4C2H5O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3H,1-2H3;4*2H2,1H3;/q5*-1;+5 |
Clave InChI |
HTWGBTIPUDBODI-UHFFFAOYSA-N |
SMILES canónico |
CC[O-].CC[O-].CC[O-].CC[O-].CC(=O)[CH-]C(=O)C.[Ta+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


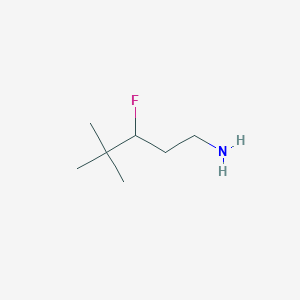
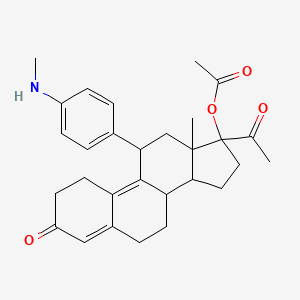
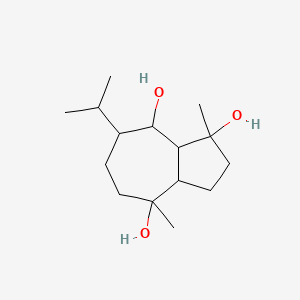
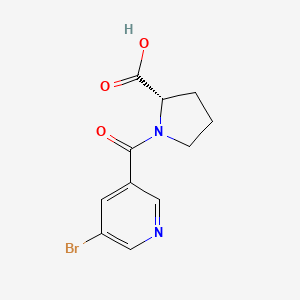
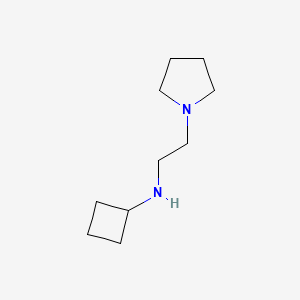
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)
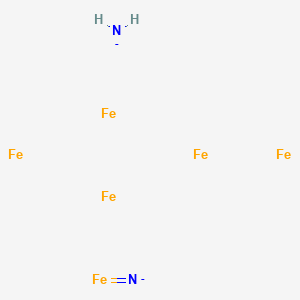

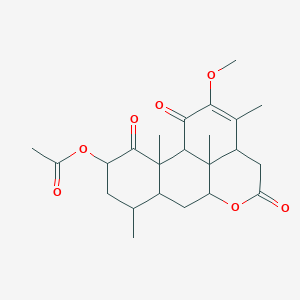
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)
